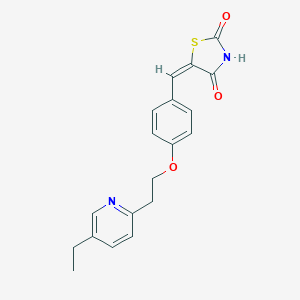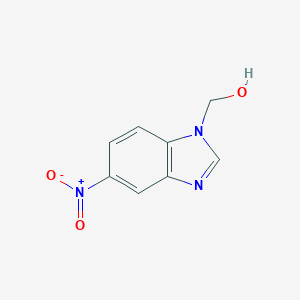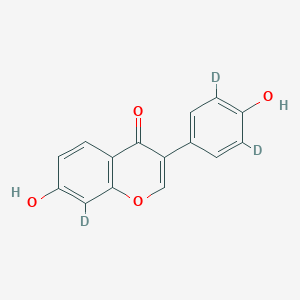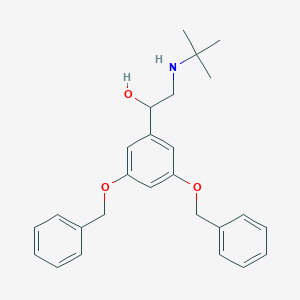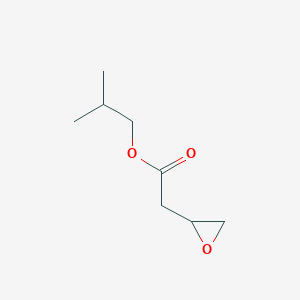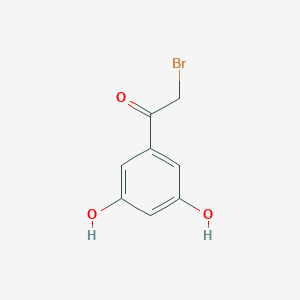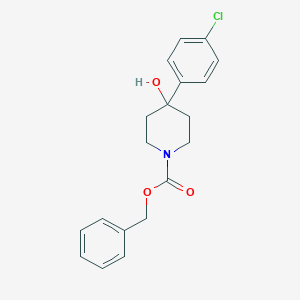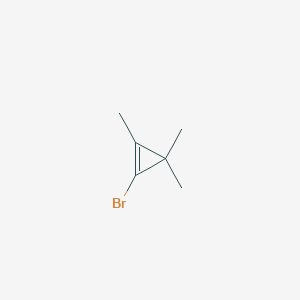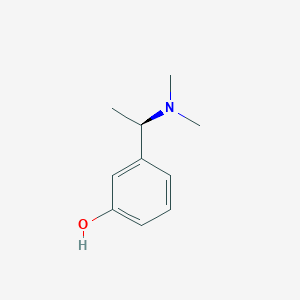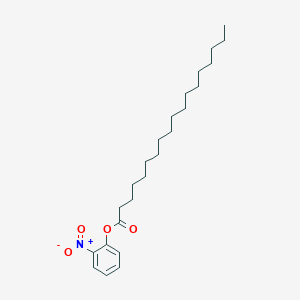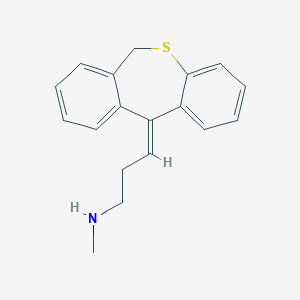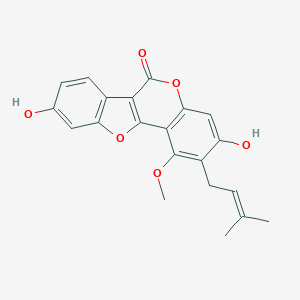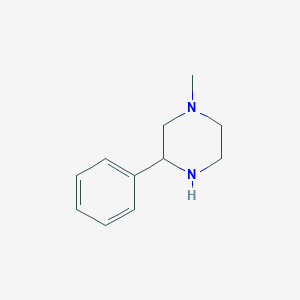
1-Methyl-3-phenylpiperazine
Descripción general
Descripción
1-Methyl-3-phenylpiperazine is a chemical compound that falls within the broader class of phenylpiperazine derivatives. This molecule is of significant interest due to its versatile scaffold utilized in medicinal chemistry. The compound is part of a family that has seen several of its derivatives reach late-stage clinical trials for treating CNS disorders, underscoring its potential "druglikeness" and versatility for various therapeutic applications beyond its initial CNS focus (Maia, Tesch, & Fraga, 2012).
Synthesis Analysis
The synthesis of 1-Methyl-3-phenylpiperazine and its derivatives involves various chemical reactions, including N-dealkylation, which is a common metabolic pathway for arylpiperazine derivatives. This process is crucial for the transformation of these compounds within biological systems, leading to metabolites with diverse pharmacological activities. The metabolic pathway includes CYP3A4-dependent N-dealkylation to 1-aryl-piperazines, highlighting the complex interplay between synthetic chemistry and metabolic transformations in determining the pharmacokinetics and pharmacodynamics of these compounds (Caccia, 2007).
Molecular Structure Analysis
The molecular structure of 1-Methyl-3-phenylpiperazine features a phenylpiperazine backbone, a common structural motif associated with a variety of biological activities. This structural element's versatility enables the derivation of numerous compounds with potential therapeutic applications across different disease states. The molecular skeleton's appropriate substitution allows for pharmacokinetic and pharmacodynamic enhancements valuable in several therapeutic areas (Maia, Tesch, & Fraga, 2012).
Chemical Reactions and Properties
1-Methyl-3-phenylpiperazine undergoes a variety of chemical reactions that modify its pharmacological profile. The N-dealkylation process, for instance, produces 1-aryl-piperazine metabolites with different affinities for neurotransmitter receptors. These metabolites significantly impact the parent compound's therapeutic effects, demonstrating the critical role of chemical transformations in the development and optimization of pharmacologically active agents (Caccia, 2007).
Aplicaciones Científicas De Investigación
1-Methyl-3-phenylpiperazine is a chemical compound used in various fields of research . It’s often used as a building block in chemical synthesis . It has a molecular formula of C11H16N2 and a molecular weight of 176.26 .
One specific application of 1-Methyl-3-phenylpiperazine is in the field of neurology research . It’s used as a reference material for highly accurate and reliable data analysis .
Another application is found in the process of preparing 1-Methyl-3-phenylpiperazine using a novel method . The deprotection is performed by dissolving the compound of Formula VII in acetic acid and subjecting it to hydrogenation at 20° C. to 30° C. in the presence of a 5% palladium-carbon catalyst .
In a structure-function analysis of phenylpiperazine derivatives, 1-Methyl-3-phenylpiperazine and other derivatives displayed lower toxicity than 1-phenylpiperazine, suggesting promise in future applications .
-
Forensic Laboratories : 1-Methyl-3-phenylpiperazine is used as reference materials for forensic laboratories . It affects the central and the autonomic nervous systems, the blood pressure, and smooth muscle .
-
Intestinal Permeation Enhancers : In pharmaceutical research, 1-Methyl-3-phenylpiperazine and its derivatives have been studied as potential intestinal permeation enhancers . These compounds could potentially improve the oral bioavailability of macromolecular therapeutics .
-
Chemical Synthesis : 1-Methyl-3-phenylpiperazine is often used as a building block in chemical synthesis . It’s a versatile compound that can be incorporated into a variety of larger molecules .
-
Novel Preparation Method : There’s a patented process for preparing 1-Methyl-3-phenylpiperazine using a novel method . This process is industrially advantageous and results in a highly pure product .
-
Pharmaceutical Research : 1-Methyl-3-phenylpiperazine and its derivatives have been studied as potential intestinal permeation enhancers . These compounds could potentially improve the oral bioavailability of macromolecular therapeutics .
-
Chemical Industry : There’s a patented process for preparing 1-Methyl-3-phenylpiperazine using a novel method . This process is industrially advantageous and results in a highly pure product .
Safety And Hazards
1-Methyl-3-phenylpiperazine is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It causes skin irritation and serious eye damage. It is harmful if swallowed or in contact with skin . It is advised to avoid dust formation, breathing mist, gas or vapors, and contacting with skin and eye .
Direcciones Futuras
Propiedades
IUPAC Name |
1-methyl-3-phenylpiperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2/c1-13-8-7-12-11(9-13)10-5-3-2-4-6-10/h2-6,11-12H,7-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRMBVBDXXYXPEW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCNC(C1)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30967157 | |
| Record name | 1-Methyl-3-phenylpiperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30967157 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methyl-3-phenylpiperazine | |
CAS RN |
5271-27-2 | |
| Record name | 1-Methyl-3-phenylpiperazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5271-27-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Phenyl-1-methylpiperazine, (+/-)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005271272 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Methyl-3-phenylpiperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30967157 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-methyl-3-phenyl-1-piperazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.102.949 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Piperazine, 1-methyl-3-phenyl | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.121.681 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1-METHYL-3-PHENYLPIPERAZINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2ZO535841F | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details












Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

